ROCK2 Inhibitory Potency: 4-(2-Methoxyphenyl) Scaffold Provides 32-Fold Improvement Over Lead Compound
The 4-(2-methoxyphenyl)-1H-pyrazole scaffold, which is the core of the target compound, has been shown to confer significant ROCK2 inhibitory activity. Compound A20, which shares the 4-(2-methoxyphenyl)-1H-pyrazole core but with different substitution, exhibited an IC50 of 0.18 μM against ROCK2, a 32-fold improvement over the lead compound M214 (IC50 = 5.80 μM) [1]. This demonstrates the value of the 4-(2-methoxyphenyl) motif for achieving high potency against this therapeutically relevant kinase.
| Evidence Dimension | ROCK2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.18 μM (for compound A20 sharing the 4-(2-methoxyphenyl)-1H-pyrazole scaffold) |
| Comparator Or Baseline | M214 (lead compound): 5.80 μM |
| Quantified Difference | 32-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This establishes the 4-(2-methoxyphenyl)-1H-pyrazole core as a privileged scaffold for ROCK2 inhibition, justifying its selection over other pyrazole cores when targeting this kinase.
- [1] Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor. Bioorganic & Medicinal Chemistry. 2025. DOI: 10.1016/j.bmc.2025.118018. View Source
